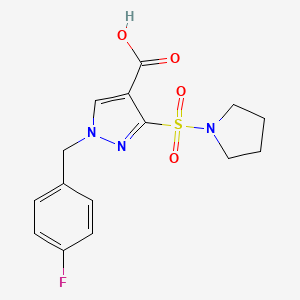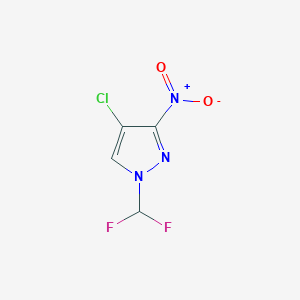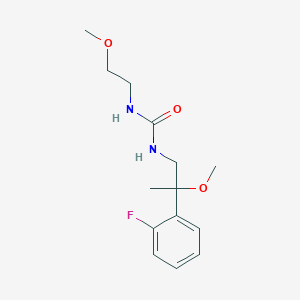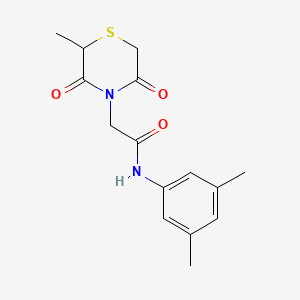
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorobenzyl group, a pyrrolidinylsulfonyl group, and a pyrazole carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole core.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides and Thiols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Carboxylate Salts: From hydrolysis reactions.
科学研究应用
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
相似化合物的比较
Similar Compounds
1-(4-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
1-(4-methylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.
1-(4-nitrobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-5-3-11(4-6-12)9-18-10-13(15(20)21)14(17-18)24(22,23)19-7-1-2-8-19/h3-6,10H,1-2,7-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCLWRDBZFNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![2-methyl-3-[(E)-pyridin-2-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)
![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)
![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

